3,3,7,11-Tetramethyldodeca-6,10-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,11-Tetramethyldodeca-6,10-dienal is an organic compound with the molecular formula C16H28O It is characterized by the presence of multiple methyl groups and double bonds, making it a unique aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,11-Tetramethyldodeca-6,10-dienal typically involves the use of specific starting materials and reagents. One common method involves the aldol condensation of suitable precursors, followed by selective hydrogenation and oxidation steps. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,7,11-Tetramethyldodeca-6,10-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The double bonds and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of 3,3,7,11-Tetramethyldodecanoic acid.
Reduction: Formation of 3,3,7,11-Tetramethyldodeca-6,10-dienol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3,7,11-Tetramethyldodeca-6,10-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,3,7,11-Tetramethyldodeca-6,10-dienal exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds and methyl groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,7,11-Trimethyldodeca-6,10-dienal
- 3,3,7,11-Tetramethyldodeca-6,10-dienol
- 3,3,7,11-Tetramethyldodecanoic acid
Uniqueness
3,3,7,11-Tetramethyldodeca-6,10-dienal is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
104746-48-7 |
---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
3,3,7,11-tetramethyldodeca-6,10-dienal |
InChI |
InChI=1S/C16H28O/c1-14(2)8-6-9-15(3)10-7-11-16(4,5)12-13-17/h8,10,13H,6-7,9,11-12H2,1-5H3 |
InChI Key |
XWANRNDWDOTYFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C)CC=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.